molecular formula C14H19N5 B12807764 2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)- CAS No. 1597-00-8

2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)-

Cat. No.: B12807764
CAS No.: 1597-00-8
M. Wt: 257.33 g/mol
InChI Key: XDVRXWVIQZDMRG-UHFFFAOYSA-N
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Description

2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)- is a chemical compound with the molecular formula C14H19N5 and a molecular weight of 257.33 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)- typically involves the reaction of 2,4,6-triaminopyrimidine with 4-phenylbutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride, dimethylformamide, dimethyl sulfoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 2,4,6-Triaminopyrimidine
  • 2,4,6-Triaminopyrimidine, 5-(4-methylbutyl)-
  • 2,4,6-Triaminopyrimidine, 5-(4-ethylbutyl)-

Comparison: Compared to its analogs, 2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)- is unique due to the presence of the phenylbutyl group, which can significantly influence its chemical properties and biological activities. This structural variation can enhance its binding affinity to specific molecular targets, potentially leading to improved efficacy in its applications .

Properties

CAS No.

1597-00-8

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

5-(4-phenylbutyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H19N5/c15-12-11(13(16)19-14(17)18-12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H6,15,16,17,18,19)

InChI Key

XDVRXWVIQZDMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)N

Origin of Product

United States

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